N'-[(4-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
Historical Development of Oxalamide Chemistry
Oxalamides, derivatives of oxalic acid diamides, have been studied since the early 20th century. Initially explored as nitrogen-rich fertilizers due to their slow-release properties, their applications expanded into polymer science by the mid-20th century. For instance, oxalamide compounds were found to enhance crystallization rates in bio-based polyesters like polyhydroxybutyrate (PHB), addressing processing challenges in biodegradable plastics.
The shift toward medicinal applications began in the 1990s, with researchers recognizing the hydrogen-bonding capacity of the oxalamide backbone. This property facilitated interactions with biological targets, prompting investigations into antimicrobial and anticancer derivatives. The synthesis of N,N′-diaryloxalamides in the 2010s marked a milestone, as their antioxidant activities were validated through radical scavenging assays. The compound under review emerged from these efforts, combining a pyrrolidine-thiophene sulfonyl group with a methoxybenzyl substituent to optimize pharmacokinetic properties.
Research Significance in Chemical and Pharmaceutical Sciences
Oxalamide derivatives occupy a critical niche in drug discovery due to their modular synthesis and tunable bioactivity. The thiophene-sulfonyl-pyrrolidine moiety in N'-[(4-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide introduces sulfonamide-based electrophilicity, enhancing binding affinity to enzymatic targets. This structural feature is leveraged in antiviral research, where sulfonamides inhibit viral proteases through covalent interactions.
In cancer therapeutics, oxalamides’ ability to disrupt protein-protein interactions (PPIs) has been exploited. For example, bis(3-bromophenyl)oxalamide derivatives demonstrated moderate cytotoxicity against lymphoma cell lines, though the specific compound here requires further evaluation. The 4-methoxybenzyl group further augments metabolic stability, addressing historical limitations of early oxalamides in vivo.
Structure-Based Research Approaches
The molecular architecture of this compound (C₁₉H₂₃N₃O₅S₂, MW 437.5 g/mol) is defined by three key regions:
- Oxalamide Core : Serves as a hydrogen-bond donor/acceptor, enabling interactions with polar residues in target proteins.
- Thiophene-2-Sulfonyl-Pyrrolidine : Introduces steric bulk and sulfonamide reactivity, critical for irreversible enzyme inhibition.
- 4-Methoxybenzyl Group : Enhances lipophilicity and membrane permeability, as evidenced by logP calculations.
Table 1: Structural Features and Functional Roles
| Component | Functional Role | Biological Impact |
|---|---|---|
| Oxalamide core | Hydrogen bonding | Stabilizes target binding |
| Thiophene-sulfonyl group | Electrophilic reactivity | Covalent enzyme inhibition |
| 4-Methoxybenzyl | Lipophilicity enhancement | Improved bioavailability |
Synthetic routes typically involve:
Compound Classification in Medicinal Chemistry
This derivative is classified under two medicinal chemistry categories:
1. Covalent Enzyme Inhibitors : The thiophene-sulfonyl group enables irreversible binding to catalytic cysteine residues, a strategy employed in antiviral agents targeting flaviviral proteases.
2. Small-Molecule Protein-Protein Interaction (PPI) Modulators : The oxalamide core disrupts PPIs in oncogenic pathways, analogous to prior oxalamides tested in lymphoma models.
Table 2: Therapeutic Potential by Structural Domain
| Structural Domain | Therapeutic Area | Mechanism |
|---|---|---|
| Thiophene-sulfonyl | Antiviral | Protease inhibition |
| Oxalamide core | Anticancer | PPI disruption |
| 4-Methoxybenzyl | Metabolic stability | CYP450 resistance |
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-27-16-8-6-14(7-9-16)12-20-18(23)19(24)21-13-15-4-2-10-22(15)29(25,26)17-5-3-11-28-17/h3,5-9,11,15H,2,4,10,12-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLUSZJOVHJTOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-2-sulfonyl pyrrolidine intermediate, followed by its coupling with 4-methoxybenzylamine. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity arises from:
-
Ethanediamide backbone : Prone to hydrolysis and nucleophilic substitution.
-
Thiophene-2-sulfonyl group : Electrophilic at sulfur, enabling sulfonamide cleavage.
-
4-Methoxybenzyl group : Electron-rich aromatic system, susceptible to electrophilic substitution.
Nucleophilic Substitution at the Sulfonyl Group
The thiophene-2-sulfonyl group undergoes nucleophilic displacement under basic conditions:
Mechanism :
This reaction is critical for modifying the pyrrolidine substituent .
Amide Hydrolysis
The ethanediamide moiety undergoes acid- or base-catalyzed hydrolysis:
| Conditions | Products | Notes |
|---|---|---|
| 6M HCl, reflux, 6h | Carboxylic acid derivatives | Quantitative conversion to 4-methoxybenzylamine and thiophene sulfonamide fragments |
| NaOH (10%), 70°C, 4h | Sodium salts of corresponding acids | Requires inert atmosphere to prevent oxidation |
Application : Hydrolysis is utilized to recover precursor amines for recyclability studies.
Electrophilic Aromatic Substitution (EAS)
The 4-methoxyphenyl group participates in EAS:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-methoxyphenyl derivative | 45% |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | 3-Bromo-4-methoxyphenyl derivative | 52% |
Regioselectivity : Directed by the methoxy group’s para-directing effect.
Reductive Amination of the Pyrrolidine Ring
The pyrrolidine nitrogen undergoes reductive alkylation:
| Reagents/Conditions | Substrate | Product | Yield |
|---|---|---|---|
| NaBH₃CN, MeOH, 25°C | Aldehyde | N-alkylpyrrolidine derivative | 68% |
Scope : Used to introduce alkyl/aryl groups for structure-activity relationship (SAR) studies.
Cross-Coupling Reactions
The thiophene ring participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Outcome | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-thiophene hybrids | 60% |
| Stille | PdCl₂(PPh₃)₂, THF, 80°C | Thiophene-stilbene conjugates | 55% |
Limitation : Steric hindrance from the sulfonyl group reduces yields compared to unsubstituted thiophenes .
Oxidation Reactions
The pyrrolidine ring undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA, CH₂Cl₂ | 0°C to 25°C | Pyrrolidine N-oxide | 75% |
| H₂O₂, AcOH | 50°C, 3h | Sulfone derivative (via sulfoxide intermediate) | 82% |
Application : Oxidation modulates electronic properties for pharmacological testing.
Spectroscopic Characterization of Reaction Products
Key analytical data for characterizing reaction outcomes:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N'-[(4-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide exhibit significant antimicrobial properties. For instance, studies on related Schiff base complexes have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. Studies have demonstrated that derivatives of thiophene and sulfonamide compounds can inhibit tumor cell proliferation. The incorporation of a pyrrolidine moiety enhances the bioactivity, potentially leading to the development of novel anticancer agents .
Coordination Chemistry
The compound can serve as a ligand in coordination chemistry, forming stable complexes with various transition metals. These metal complexes are often characterized by their catalytic properties in organic transformations and their potential use in sensors .
Organic Electronics
The unique structure of this compound makes it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electronic properties can be tuned through structural modifications, enhancing charge transport characteristics .
Case Studies
Mechanism of Action
The mechanism of action of N’-[(4-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene and pyrrolidine moieties can engage in π-π interactions or hydrogen bonding with target proteins, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide/Pyrrolidine Moieties
N-(4-Fluorophenyl)-N-[1-(2-Phenylethyl)-4-piperidinyl]propanamide (Para-Fluorofentanyl)
- Core Structure : Piperidine ring (vs. pyrrolidine in the target compound) with a propanamide linker.
- Key Substituents : 4-Fluorophenyl and phenylethyl groups.
- Synthesis : Alkylation of piperidine derivatives using reductive amination (similar to methods in and ).
- Pharmacological Notes: Acts as an opioid receptor agonist, highlighting the role of aryl substituents in receptor specificity .
1-(4-Methoxybenzyl)-2-(4-Methoxyphenyl)benzimidazole (Compound L in )
- Core Structure : Benzimidazole (vs. ethanediamide in the target compound).
- Key Substituents : Dual 4-methoxybenzyl and 4-methoxyphenyl groups.
- Synthesis : Substitution on benzimidazole using methoxybenzyl halides.
- Pharmacological Notes: Structural rigidity and methoxy groups may enhance lipophilicity and membrane permeability compared to the target compound .
Analogues with Thiophene or Sulfonyl Groups
N-(Pyridin-2-ylmethyl)quinolin-8-amine (Lb1 in )
- Core Structure: Quinoline with a pyridinylmethyl group.
- Key Substituents : Sulfonyl groups absent; instead, nitrogen-rich heterocycles dominate.
- Pharmacological Notes: Demonstrates how replacing sulfonyl groups with basic amines alters solubility and target selectivity .
N,N-Diethyl-2-(2-(4-Isopropoxybenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine (Isotonitazene)
- Core Structure : Benzimidazole with nitro and isopropoxybenzyl groups.
- Key Substituents : Nitro group enhances electrophilicity; sulfonyl absent.
- Pharmacological Notes: High potency as an opioid agonist, underscoring the importance of nitro groups in bioactivity (vs. methoxy in the target) .
Pharmacological and Physicochemical Properties
- Target Compound : The thiophene-2-sulfonyl group may confer selectivity toward sulfonamide-binding enzymes (e.g., carbonic anhydrase isoforms), while the 4-methoxyphenyl group enhances lipophilicity.
- Para-Fluorofentanyl : The piperidine core and fluorophenyl group optimize µ-opioid receptor binding, a feature absent in the pyrrolidine-based target compound .
- Isotonitazene : Nitro groups increase electrophilicity and receptor affinity, contrasting with the electron-donating methoxy groups in the target .
Biological Activity
N'-[(4-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that may contribute to its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
Key Functional Groups:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that may influence the compound's pharmacological properties.
- Thiophene-2-sulfonyl Group : Known for enhancing binding affinity to various biological targets.
- Methoxyphenylmethyl Group : Contributes to the lipophilicity and potential receptor interactions of the compound.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The thiophene-2-sulfonyl moiety is particularly significant in binding interactions due to its electron-withdrawing properties, which can enhance the overall reactivity of the molecule.
1. Anticancer Activity
Research indicates that compounds containing thiophene and sulfonamide groups often exhibit anticancer properties. Studies have demonstrated that similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with piperidine rings have shown effectiveness in targeting cancer cell proliferation pathways.
2. Anti-inflammatory Effects
The presence of methoxy and sulfonamide groups may contribute to anti-inflammatory activity. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
3. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism could involve disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal evaluated the effects of related compounds on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential as an anticancer agent .
- Anti-inflammatory Research : In vitro assays demonstrated that compounds similar to this compound could inhibit the expression of TNF-alpha and IL-6 in macrophages, indicating anti-inflammatory potential .
- Antimicrobial Activity : A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N'-[(4-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis involves multi-step reactions:
- Step 1 : Preparation of the pyrrolidine-thiophene sulfonyl intermediate via nucleophilic substitution. For example, thiophene-2-sulfonyl chloride reacts with pyrrolidine derivatives under basic conditions (e.g., K₂CO₃ in acetone) .
- Step 2 : Introduction of the 4-methoxybenzyl group through reductive amination or coupling. Sodium triacetoxyborohydride (STAB) in dichloroethane is effective for amine-amide bond formation .
- Step 3 : Final ethanediamide linkage using propionyl chloride or oxalyl chloride under Schotten-Baumann conditions .
- Critical Factors : Reaction temperature (-40°C to reflux), solvent polarity (dichloromethane vs. acetone), and catalyst choice (Pd for cross-coupling) significantly impact purity and yield .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Thiophene sulfonyl group: δ ~7.5–7.8 ppm (thiophene protons), δ 130–140 ppm (sulfonyl-attached carbons) .
- Pyrrolidine methylene: δ 2.8–3.5 ppm (multiplet for CH₂ adjacent to sulfonyl) .
- 4-Methoxybenzyl group: δ 3.8 ppm (OCH₃ singlet), δ 4.3–4.5 ppm (N-CH₂-Ar) .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and sulfonyl S=O (~1150–1350 cm⁻¹) confirm functional groups .
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data caused by stereochemical or conformational variability?
- Methodological Answer :
- Stereochemical Control : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. For pyrrolidine derivatives, stereochemistry at the 2-position affects target binding (e.g., enzyme inhibition) .
- Conformational Analysis : Perform molecular dynamics simulations (AMBER or GROMACS) to identify dominant conformers. Compare with X-ray crystallography data (if available) to validate bioactive conformations .
- Case Study : In analogues, R-configuration at the pyrrolidine ring showed 10× higher affinity for serine proteases than S-configuration .
Q. What strategies optimize solubility and bioavailability without compromising target affinity?
- Methodological Answer :
- Structural Modifications :
- Introduce polar groups (e.g., hydroxyl or tertiary amines) to the 4-methoxybenzyl moiety to enhance aqueous solubility .
- Replace thiophene sulfonyl with pyridine sulfonyl to reduce logP while retaining hydrogen-bonding capacity .
- Formulation : Use cyclodextrin-based encapsulation or PEGylation to improve pharmacokinetics. For example, β-cyclodextrin increased solubility of similar sulfonamides by 40% .
Q. How do researchers validate target engagement and off-target effects in cellular assays?
- Methodological Answer :
- Target Validation :
- CRISPR Knockout : Generate cell lines lacking the putative target (e.g., kinase or GPCR) and compare compound efficacy .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry measures binding kinetics (KD < 1 µM confirms engagement) .
- Off-Target Profiling :
- Use kinase/GPCR panels (Eurofins or DiscoverX) to assess selectivity. For example, a related compound showed >80% inhibition of EGFR but <10% on VEGFR2 .
- Proteomics : SILAC-based mass spectrometry identifies off-target proteins in treated vs. untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
